molecular formula C17H23N3O4S2 B2626991 N-(2,6-dimethylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 1019095-01-2

N-(2,6-dimethylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2626991
M. Wt: 397.51
InChI Key: UJXKRKNHWOUUTE-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H23N3O4S2 and its molecular weight is 397.51. The purity is usually 95%.
BenchChem offers high-quality N-(2,6-dimethylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-dimethylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition

Sulfonamide derivatives, including those containing pyrazole moieties, have been extensively studied for their inhibitory effects on carbonic anhydrase isoenzymes. For example, a study by Kucukoglu et al. (2016) demonstrated that polymethoxylated-pyrazoline benzene sulfonamides exhibited significant inhibitory activity against human carbonic anhydrase I and II isoenzymes, with inhibition constants in the range of 26.5–55.5 nM for hCA I and 18.9–28.8 nM for hCA II, showcasing their potential for further investigations as lead molecules for enzyme inhibition applications Kucukoglu et al., 2016.

Anticancer Activity

The cytotoxic effects of sulfonamide derivatives on tumor and non-tumor cell lines have also been a significant area of research. A study by Ozmen Ozgun et al. (2019) synthesized pyrazoline benzensulfonamides and evaluated their bioactivities, finding that these compounds exhibited low cytotoxicity and tumor selectivity, with certain derivatives showing promise as novel inhibitors for both carbonic anhydrase and acetylcholinesterase enzymes, indicating potential applications in cancer therapy Ozmen Ozgun et al., 2019.

Another study by Badgujar et al. (2018) focused on the synthesis of sulfonamides from Ampyrone and different benzene sulfonyl chlorides, demonstrating significant antimicrobial and antioxidant activities. These findings suggest a broader spectrum of potential therapeutic applications, including antimicrobial and anticancer treatments Badgujar et al., 2018.

Molecular Docking and DFT Calculations

Further research into sulfonamide derivatives includes studies on their molecular structure and interaction with biological targets. For instance, Fahim and Shalaby (2019) conducted molecular docking and DFT calculations on novel benzenesulfonamide derivatives, revealing their potential interactions with various biological targets and suggesting a methodological approach for designing drugs with specific biological activities Fahim & Shalaby, 2019.

Safety And Hazards

The safety and hazards associated with this compound are not specified in the sources I found .

properties

IUPAC Name

N-(2,6-dimethylphenyl)-1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S2/c1-11-6-5-7-12(2)16(11)19-26(23,24)17-13(3)18-20(14(17)4)15-8-9-25(21,22)10-15/h5-7,15,19H,8-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXKRKNHWOUUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=C(N(N=C2C)C3CCS(=O)(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

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